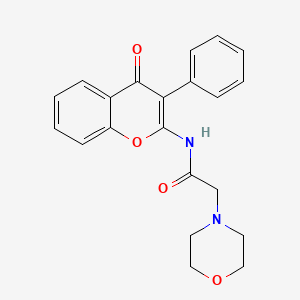
2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents effective against Candida species and Aspergillus species . A notable derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, demonstrated fungicidal activity against various fungi, including molds and dermatophytes, and showed in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their neuroprotective effects against acetylcholinesterase (AChE) and butylcholinestrase (BuChE). These compounds exhibited significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).
DNA-PK/PI3-K Inhibitory Activity
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones were synthesized and exhibited potent inhibitory activity against DNA-dependent protein kinase (DNA-PK) and PI3-K, showcasing the potential for cancer therapy applications. These compounds potentiated the cytotoxicity of ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents both in vitro and in vivo (Cano et al., 2013).
Antimicrobial Activity
2-[[5-Alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were prepared and screened for their antimicrobial activity. Some of these compounds showed promising activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Mechanism of Action
Target of Action
Similar chromone based sulfonamide derivatives have been reported to exhibit antibacterial and antifungal activities .
Mode of Action
The exact mode of action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of This compound It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been shown to interact with various enzymes and proteins . For example, some chromen-2-ones have been found to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms
Cellular Effects
The cellular effects of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide are currently unknown. Similar compounds have been shown to have significant effects on cell function. For instance, some chromen-2-ones have been found to inhibit cell signaling pathways, affect gene expression, and alter cellular metabolism
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses
Metabolic Pathways
Similar compounds have been found to be involved in various metabolic pathways and to interact with various enzymes or cofactors
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles within the cell
Properties
IUPAC Name |
2-morpholin-4-yl-N-(4-oxo-3-phenylchromen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(14-23-10-12-26-13-11-23)22-21-19(15-6-2-1-3-7-15)20(25)16-8-4-5-9-17(16)27-21/h1-9H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBXECATWXXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
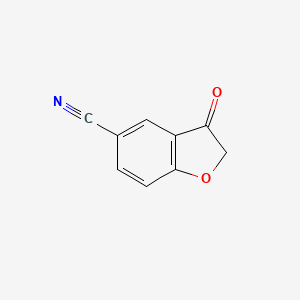
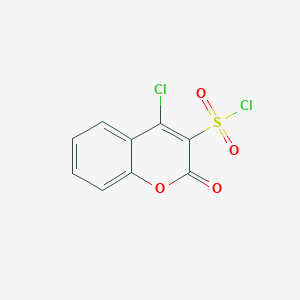
![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
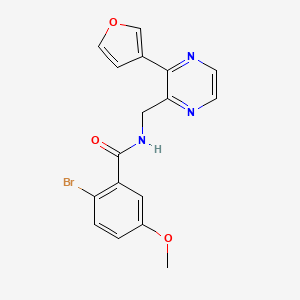

![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)


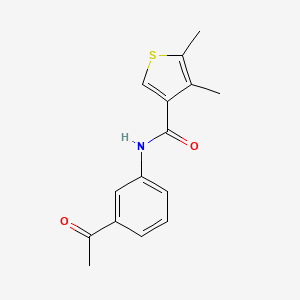
![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)
